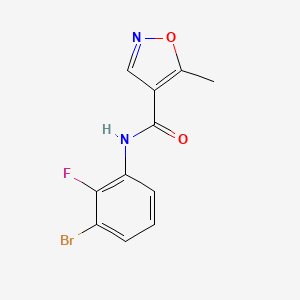![molecular formula C16H18N2O2 B12241506 [1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B12241506.png)
[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol: is a compound that features a quinoline moiety attached to a piperidine ring, which is further linked to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment to Piperidine: The quinoline derivative is then reacted with piperidine under conditions that facilitate the formation of a carbonyl linkage. This can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.
Introduction of Methanol Group: The final step involves the reduction of the carbonyl group to a methanol group, which can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products
Oxidation: Quinoline-2-carbonylpiperidin-4-one.
Reduction: Tetrahydroquinoline-2-carbonylpiperidin-4-ylmethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of [1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol: can be compared with other similar compounds such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which are used as antimalarial drugs.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in the synthesis of various pharmaceuticals.
Methanol Derivatives: Compounds like benzyl alcohol and phenethyl alcohol, which are used as solvents and intermediates in organic synthesis.
The uniqueness of This compound lies in its combined structure, which allows it to exhibit properties of both quinoline and piperidine derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C16H18N2O2/c19-11-12-7-9-18(10-8-12)16(20)15-6-5-13-3-1-2-4-14(13)17-15/h1-6,12,19H,7-11H2 |
InChI Key |
VCRRZXBXKJGVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12241423.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12241441.png)
![5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12241442.png)
![3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12241450.png)

![4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12241454.png)
![3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12241458.png)
![5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12241466.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12241471.png)
![1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12241475.png)
![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12241482.png)
![2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12241498.png)
![6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12241499.png)

